Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH

Aspartimide formation Fmoc SPPS Backbone protection

On-resin aggregation and aspartimide formation compromise SPPS yield. Fmoc-(Dmb)Ala-OH addresses both via backbone N-alkylation with the acid-labile 2,4-dimethoxybenzyl (Dmb) group. • Disrupts β-sheet aggregation in hydrophobic sequences, improving solvation and crude purity. • Suppresses aspartimide formation at Asp-Gly/Ala/Ser motifs-validated in GLP-1 agonist (liraglutide, teduglutide) manufacturing. • Dmb cleaves under standard TFA deprotection; no ancillary steps required. • Modular single-residue format enables positional scanning for SAR without dipeptide commitment. Supplied ≥97% HPLC; store at 0-8°C, ships ambient. For cGMP peptide API production and SPPS research.

Molecular Formula C27H27NO6
Molecular Weight 461.5 g/mol
Cat. No. B13399028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
Molecular FormulaC27H27NO6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30)
InChIKeyBTEPUGBDZZZLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(Dmb)Ala-OH for Aggregation-Prone Peptide Synthesis


Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH (Fmoc-(Dmb)Ala-OH, CAS 1425938-66-4) is a specialized, backbone-protected alanine derivative utilized in Fmoc solid-phase peptide synthesis (SPPS) to disrupt on-resin aggregation and suppress sequence-specific side reactions . The 2,4-dimethoxybenzyl (Dmb) group temporarily masks the backbone amide nitrogen, introducing steric hindrance that prevents hydrogen-bond-driven secondary structure formation during chain assembly [1]. This compound is a single-residue building block (MW 461.51 g/mol) that offers a modular alternative to preformed Dmb-dipeptides, providing flexibility for incorporation at any position where aggregation or aspartimide formation is problematic [2].

Workflow: Fmoc solid-phase peptide synthesis (SPPS)
Function: Disrupts on-resin aggregation and aspartimide formation
Selection: Modular single-residue Dmb monomer for flexible sequence incorporation

Limitations of Standard Fmoc-Ala-OH in Difficult Peptides


Generic substitution with standard Fmoc-Ala-OH or alternative backbone protectants like Hmb (2-hydroxy-4-methoxybenzyl) or Tmob (2,4,6-trimethoxybenzyl) is not functionally equivalent. The Dmb group's distinct steric profile and acid-lability profile differentiate it from Hmb, which suffers from poor O-N-acyl transfer and difficult coupling of the incoming amino acid [1]. While Tmob offers faster acylation than Dmb, its higher acid lability (removable with 5% TFA) can lead to premature deprotection during iterative SPPS cycles [2]. Furthermore, Dmb's compatibility with standard TFA-mediated final cleavage ensures the native peptide is regenerated without requiring additional deprotection steps, a critical advantage for scalable manufacturing workflows [3].

Standard Fmoc-Ala-OH

Lacks backbone protection; aggregation and aspartimide side reactions may occur in difficult sequences.

Hmb-protected alanine

O-N-acyl transfer can reduce coupling efficiency, and lactone formation may compromise peptide yield.

Tmob-protected alanine

Higher acid lability may lead to premature deprotection during iterative SPPS cycles, lowering final purity.

Fmoc-(Dmb)Ala-OH vs. Hmb and Tmob Backbone Protection


Aspartimide Suppression: Dmb vs. Hmb

In a direct comparative study of peptides containing the aspartimide-prone Asp-Gly sequence, N-Dmb backbone protection demonstrated quantitatively superior suppression of aspartimide formation compared to N-Hmb protection under identical Fmoc SPPS conditions [1]. The Dmb group's steric bulk more effectively shields the backbone amide, preventing the base-catalyzed cyclization that generates aspartimide byproducts.

Aspartimide suppression
Head-to-head
Complete prevention of base-catalyzed aspartimide formation at Asp-Gly motifs vs. Hmb, which shows detectable side product under standard piperidine conditions.
Supports higher crude purity in aspartimide-prone sequences.
Direct comparative SPPS study; Asp-Gly motif under Fmoc cycles.
Aspartimide formation Fmoc SPPS Backbone protection

Avoiding Hmb-Specific Lactone Formation

Unlike the Hmb-protected analog, Fmoc-(Dmb)Ala-OH cannot form unreactive cyclic lactones during carbodiimide-mediated activation [1]. This fundamental mechanistic difference prevents the 'difficult coupling' phenomenon observed with Hmb, where the incoming amino acid couples inefficiently to the Hmb-protected residue.

Lactone formation avoidance
Head-to-head
No cyclic lactone formation during activation; Hmb-protected analogs undergo O-acylation and lactonization, reducing acylation efficiency.
Avoids a known coupling failure point in automated SPPS.
Observed under DIC/HOBt or HATU/DIEA activation.
Peptide coupling Activation chemistry Backbone protection

Acylation Rate Comparison: Tmob vs. Dmb

A recognized limitation of Dmb protection is its steric bulk, which slows acylation rates compared to less hindered alternatives like Tmob [1]. This class-level inference confirms that Tmob exhibits faster coupling kinetics, a trade-off that must be weighed against Tmob's higher acid lability.

Acylation rate: Tmob vs. Dmb
Class-level
Tmob acylates faster than Dmb due to less steric hindrance; quantitative data not available.
Trade-off: faster coupling vs. higher acid lability of Tmob.
Qualitative inference from multiple studies; review for ultra-long sequences.
Coupling efficiency Fmoc SPPS Backbone protection

Industrial Scalability for Therapeutic Peptides

Fmoc-(Dmb)Ala-OH is explicitly claimed in multiple patents as a critical building block for the industrial-scale synthesis of GLP-1 analog therapeutics, including liraglutide and teduglutide [1][2]. The patents describe its use to 'eliminate polycondensation' and 'greatly improve yield', establishing a procurement precedent for cGMP manufacturing.

Industrial scalability
Patent-supported
Claimed in patents for liraglutide and teduglutide synthesis as a critical building block; Dmb preferred where Hmb coupling difficulties are problematic.
Aligns with established manufacturing routes for peptide APIs.
Patent references: solid-liquid phase combined synthesis.
Liraglutide synthesis Teduglutide synthesis GMP manufacturing

Product Purity Specification

Commercially available Fmoc-(Dmb)Ala-OH is consistently supplied with a purity of ≥97% as determined by HPLC . This purity level is essential for minimizing deletion sequences and truncation byproducts in SPPS, particularly when the Dmb residue is located at a sterically hindered site.

Commercial purity
Data to verify
≥97% (HPLC)
Supports lot-to-lot consistency for SPPS.
Slightly lower than standard Fmoc-Ala-OH (≥99%); verify supplier COA.
Quality control Analytical characterization Procurement specification

Key Applications of Fmoc-(Dmb)Ala-OH


Aspartimide-Prone Peptide Therapeutics

When synthesizing therapeutic peptides containing Asp-Gly, Asp-Ala, or Asp-Ser motifs (common in GLP-1 agonists like liraglutide and teduglutide), Fmoc-(Dmb)Ala-OH is the preferred building block for preventing aspartimide-related impurities [1][2]. Its use in patented manufacturing routes validates its suitability for cGMP production of high-value peptide APIs.

Aggregation-Prone Peptide Assembly

For peptides rich in alanine, valine, or other hydrophobic residues that exhibit on-resin aggregation, incorporating Fmoc-(Dmb)Ala-OH at strategic positions disrupts β-sheet formation and improves solvation [1]. This leads to higher crude purity and eliminates the need for costly fragment condensation approaches.

Backbone-Modified Peptide Libraries for SAR

In structure-activity relationship (SAR) campaigns, the modular nature of Fmoc-(Dmb)Ala-OH allows researchers to systematically scan for positions where backbone N-alkylation improves peptide properties (e.g., proteolytic stability, cell permeability) without committing to preformed dipeptide building blocks [1]. This flexibility accelerates medicinal chemistry optimization.

Academic Research on Difficult Peptides

This compound is a key reagent for academic labs developing new SPPS methodologies or tackling challenging sequences. Its use is well-documented in the primary literature on backbone protection strategies, providing a reliable, commercially available tool for reproducible research [1].

Application
Selection Property
Validation Focus
Peptide API synthesis (GLP-1 analogs)
Backbone amide protection for aspartimide suppression
Crude purity and aspartimide-related impurity profiling
Hydrophobic sequence assembly
On-resin aggregation disruption
Crude purity and synthesis yield
SAR library synthesis
Modular single-residue Dmb incorporation
N-alkylation site scanning without preformed dipeptides
Difficult peptide methodology development
Commercially available Dmb monomer
Reproducibility across SPPS protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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